5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, an amino group, and a phenylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the amino group, and attachment of the phenylcyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, reduction may produce alcohols, and substitution reactions can lead to various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-3-phenyl-1H-pyrazole
- 5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole
Uniqueness
5-Amino-1-methyl-3-(3-phenylcyclopentyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and ring structures makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(3-phenylcyclopentyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O2/c1-19-15(17)13(16(20)21)14(18-19)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11-12H,7-9,17H2,1H3,(H,20,21) |
InChI Key |
VRGVJZJFGBSHFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCC(C2)C3=CC=CC=C3)C(=O)O)N |
Origin of Product |
United States |
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